molecular formula C9H16N2O B14578415 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-2-one CAS No. 61267-83-2

3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-2-one

Cat. No.: B14578415
CAS No.: 61267-83-2
M. Wt: 168.24 g/mol
InChI Key: DELSPSPNQFOREZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Dimethyl-3,7-diazabicyclo[331]nonan-2-one is a bicyclic organic compound with a unique structure that includes two nitrogen atoms and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a ketone precursor. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols .

Scientific Research Applications

3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can act as a ligand in coordination chemistry, forming complexes with metal ions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-2-one involves its interaction with molecular targets such as enzymes or receptors. The nitrogen atoms in the compound can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the desired effects .

Comparison with Similar Compounds

Similar Compounds

    3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: Lacks the ketone group present in 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-2-one.

    3,7-Diazabicyclo[3.3.1]nonane: Similar structure but without the methyl groups.

    3,7-Diazabicyclo[3.3.1]nonan-9-one: Contains a ketone group at a different position.

Uniqueness

This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

61267-83-2

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-2-one

InChI

InChI=1S/C9H16N2O/c1-10-4-7-3-8(6-10)9(12)11(2)5-7/h7-8H,3-6H2,1-2H3

InChI Key

DELSPSPNQFOREZ-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CC(C1)C(=O)N(C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.